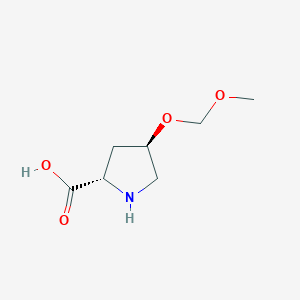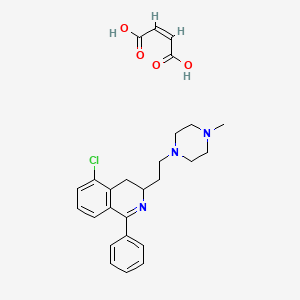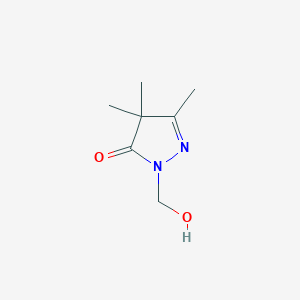
Dioxobis(triphenylphosphine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxobis(triphenylphosphine)platinum is a platinum-based organometallic compound with the empirical formula C36H32O2P2Pt. It is known for its unique chemical properties and applications in various fields of scientific research. The compound is characterized by the presence of two triphenylphosphine ligands and two oxo ligands coordinated to a central platinum atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dioxobis(triphenylphosphine)platinum can be synthesized through the reaction of platinum(IV) chloride with triphenylphosphine in the presence of an oxidizing agent. The reaction typically involves the following steps:
- Dissolution of platinum(IV) chloride in an appropriate solvent such as dichloromethane.
- Addition of triphenylphosphine to the solution.
- Introduction of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the oxo ligands.
- Isolation and purification of the resulting this compound compound through crystallization or other suitable methods .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process generally follows similar principles as the laboratory preparation, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Dioxobis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the platinum center is reduced to a lower oxidation state.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) oxides, while reduction reactions may produce platinum(II) complexes .
Applications De Recherche Scientifique
Dioxobis(triphenylphosphine)platinum has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dioxobis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
Dioxobis(triphenylphosphine)platinum can be compared with other platinum-based compounds, such as:
Zeise’s Salt: A historically significant platinum(II) compound with ethylene ligands.
Tetrakis(triphenylphosphine)platinum(0): A platinum(0) compound used in various catalytic applications.
Uniqueness: this compound is unique due to its specific ligand arrangement and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
15614-67-2 |
|---|---|
Formule moléculaire |
C36H30O2P2Pt |
Poids moléculaire |
751.7 g/mol |
Nom IUPAC |
dioxoplatinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2O.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;; |
Clé InChI |
RXRLLJPVHZLHRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Pt]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)

![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)


![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)



